1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene
Overview
Description
Scientific Research Applications
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Biochemical Analysis
Biochemical Properties
Bis(p-chlorophenyl)chloromethane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to potential toxic effects . Additionally, Bis(p-chlorophenyl)chloromethane has been shown to bind to estrogen receptors, influencing estrogenic activity in cells .
Cellular Effects
The effects of Bis(p-chlorophenyl)chloromethane on various types of cells and cellular processes are profound. It has been found to induce cell proliferation in certain cancer cell lines, such as MCF-7 human breast cancer cells . This compound can influence cell signaling pathways, including those related to estrogen receptor signaling, leading to changes in gene expression and cellular metabolism. The estrogenic activity of Bis(p-chlorophenyl)chloromethane can result in the upregulation of genes involved in cell growth and proliferation .
Molecular Mechanism
At the molecular level, Bis(p-chlorophenyl)chloromethane exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with DNA, proteins, and lipids . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, Bis(p-chlorophenyl)chloromethane can bind to estrogen receptors, mimicking the effects of natural estrogens and altering gene expression . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(p-chlorophenyl)chloromethane can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to Bis(p-chlorophenyl)chloromethane in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Bis(p-chlorophenyl)chloromethane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent. High doses of Bis(p-chlorophenyl)chloromethane can result in liver toxicity, reproductive toxicity, and other adverse effects in animal models .
Metabolic Pathways
Bis(p-chlorophenyl)chloromethane is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including dichlorodiphenyldichloroethane (DDD) and dichlorodiphenyldichloroethylene (DDE) . These metabolites can further undergo biotransformation, resulting in the formation of additional products. The metabolic pathways of Bis(p-chlorophenyl)chloromethane are complex and involve multiple enzymatic reactions .
Transport and Distribution
Within cells and tissues, Bis(p-chlorophenyl)chloromethane is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in adipose tissue and other fatty tissues . The distribution of Bis(p-chlorophenyl)chloromethane within the body is influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of Bis(p-chlorophenyl)chloromethane can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, it can accumulate in the nucleus, where it may interact with DNA and nuclear proteins . The localization of Bis(p-chlorophenyl)chloromethane within specific cellular compartments is influenced by targeting signals and post-translational modifications.
Preparation Methods
The synthesis of 1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of 4-chlorotoluene. The reaction is carried out in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) under controlled conditions . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene involves its interaction with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to undergo nucleophilic substitution reactions. This mechanism is crucial for its reactivity and applications in various chemical processes .
Comparison with Similar Compounds
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene can be compared with other chlorinated aromatic compounds such as:
1-Chloro-4-methylbenzene: Similar in structure but with fewer chlorine atoms, leading to different reactivity.
1,4-Dichlorobenzene: Lacks the chloromethyl group, resulting in different chemical properties.
4-Chlorobenzyl chloride: Another name for the compound, emphasizing its chloromethyl group.
These comparisons highlight the unique structure and reactivity of this compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-chloro-4-[chloro-(4-chlorophenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBJQRZQDCMBBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228835 | |
Record name | 1,1-Bis(4-chlorophenyl)chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782-08-1 | |
Record name | 4,4′-Dichlorobenzhydryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=782-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(4-chlorophenyl)chloromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 782-08-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Bis(4-chlorophenyl)chloromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(chloromethylene)bis[4-chlorobenzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P,P'-DICHLOROBENZHYDRYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9HPF37VXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p,p'-Dichlorobenzhydryl chloride interact with insects in the context of DDT application?
A1: The provided research focuses on the impact of p,p'-Dichlorobenzhydryl chloride analogs on house flies, particularly their interaction with DDT. While the compound itself doesn't exhibit strong insecticidal properties at the tested concentrations, it demonstrates synergistic effects with DDT. [] Specifically, when house fly larvae were reared in a medium containing low concentrations of p,p'-Dichlorobenzhydryl chloride analogs, the surviving larvae showed increased susceptibility to DDT contact compared to larvae from untreated media. [] This suggests that these compounds might interfere with the insect's natural defense mechanisms against DDT, making them more vulnerable to its effects.
Q2: What is known about the solvolysis reaction of p,p'-Dichlorobenzhydryl chloride?
A2: Research indicates that the solvolysis of p,p'-Dichlorobenzhydryl chloride has been studied in mixtures of ethanol and 2,2,2-trifluoroethanol. [] This reaction likely involves the chloride leaving group departing from the molecule, creating a carbocation intermediate. The nucleophilic solvents, ethanol and trifluoroethanol, then compete to react with this intermediate, leading to the formation of different solvolysis products. Analyzing the product ratios and reaction rates in different solvent mixtures can provide insights into the reaction mechanism and the influence of solvent properties on the reaction pathway.
Q3: Are there any known implications for the environmental impact of p,p'-Dichlorobenzhydryl chloride, considering its use alongside DDT?
A3: While the provided research doesn't directly investigate the environmental impact of p,p'-Dichlorobenzhydryl chloride, its use in conjunction with DDT raises concerns. [] DDT is a persistent organic pollutant known for its bioaccumulation in the environment and harmful effects on wildlife, particularly birds. The synergistic effect of p,p'-Dichlorobenzhydryl chloride with DDT suggests that even small amounts of this compound could potentially amplify the negative environmental consequences of DDT by increasing its efficacy. Therefore, further research on the ecotoxicological profile and potential for bioaccumulation of p,p'-Dichlorobenzhydryl chloride is crucial to assess its long-term environmental risks.
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